Cas no 872-31-1 (3-Bromothiophene)

3-Bromothiophene is an aromatic brominated heterocycle offering high purity and stability for use in organic synthesis applications. Its unique structure allows for selective reactions, enabling the production of diverse intermediates and compounds with tailored properties. Suitable for laboratory research and development, this product facilitates efficient process optimization and scaled-up production.
3-Bromothiophene structure
3-Bromothiophene structure
商品名:3-Bromothiophene
CAS番号:872-31-1
MF:C4H3BrS
メガワット:163.035619020462
MDL:MFCD00005464
CID:40114
PubChem ID:24846726

3-Bromothiophene 化学的及び物理的性質

名前と識別子

    • 3-Bromothiophene
    • 3-bromo-thiophen
    • beta-Bromothiophene
    • thiophene, 3-bromo-
    • β-bromothiophene
    • TIMTEC-BB SBB003930
    • TIMTEC-BB SBB003931
    • ALPHA-THIENYL BROMIDE
    • 3-THIENYL BROMIDE
    • 3-Bromothiofuran
    • 3-Bromo-thiophene
    • 3-bromonithiophene
    • 3-thienylBr
    • EINECS 212-821-3
    • thien-3-yl bromide
    • Thiophene,3-bromo
    • 3-BROMO THIOPHENE
    • .beta.-Bromothiophene
    • bromothiophene(3-)
    • XCMISAPCWHTVNG-UHFFFAOYSA-N
    • G818Z74YV0
    • 3-bromothiphene
    • 3-bromthiophene
    • NSC96612
    • PubChem5306
    • KSC448M4H
    • BIDD:GT0802
    • SBB003930
    • TRA0068757
    • MCUL
    • 3-Bromothiophene (ACI)
    • NSC 96612
    • 3-Bromothiophene,98%
    • 84928-93-8
    • SCHEMBL7276
    • Q-101190
    • ; 3-Bromothiophene; 3-Thienyl bromide; NSC 96612; beta-Bromothiophene; 3-Bromothiphene
    • UNII-G818Z74YV0
    • PB48063
    • AC-4899
    • PS-5773
    • B1067
    • MFCD00005464
    • NS00039176
    • NSC-96612
    • 872-31-1
    • DTXSID2022129
    • DB-006386
    • EN300-36196
    • AKOS005257789
    • DTXCID602129
    • W-204354
    • CS-W009226
    • P20051
    • Q927001
    • F0001-2168
    • 3-Bromothiophene, 97%
    • MDL: MFCD00005464
    • インチ: 1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H
    • InChIKey: XCMISAPCWHTVNG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CSC=1
    • BRN: 105338

計算された属性

  • せいみつぶんしりょう: 161.91400
  • どういたいしつりょう: 161.913883
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 46.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 28.2
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.74 g/mL at 25 °C(lit.)
  • ゆうかいてん: <-10°C
  • ふってん: 150 °C(lit.)
  • フラッシュポイント: 華氏温度:125.6°f
    摂氏度:52°c
  • 屈折率: n20/D 1.591(lit.)
  • すいようせい: 不溶性
  • PSA: 28.24000
  • LogP: 2.51060
  • かんど: Light Sensitive/Stench
  • ようかいせい: エーテルに可溶であるが、水にはほとんど溶解しない。

3-Bromothiophene セキュリティ情報

3-Bromothiophene 税関データ

  • 税関コード:29349990
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromothiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR6570-25g
3-Bromothiophene
872-31-1 97%
25g
£15.00 2025-02-20
Life Chemicals
F0001-2168-0.5g
3-Bromothiophene
872-31-1 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0001-2168-10g
3-Bromothiophene
872-31-1 95%+
10g
$84.0 2023-09-07
Enamine
EN300-36196-0.25g
3-bromothiophene
872-31-1 95.0%
0.25g
$19.0 2025-03-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
106224-100G
3-Bromothiophene
872-31-1
100g
¥2345.39 2023-12-10
Apollo Scientific
OR6570-500g
3-Bromothiophene
872-31-1 97%
500g
£165.00 2025-02-20
Life Chemicals
F0001-2168-1g
3-Bromothiophene
872-31-1 95%+
1g
$21.0 2023-09-07
TRC
B688200-100g
3-Bromothiofuran
872-31-1
100g
$ 287.00 2023-04-18
eNovation Chemicals LLC
Y1096273-25G
3-bromothiophene
872-31-1 97%
25g
$65 2023-09-03
Oakwood
003082-5g
3-Bromothiophene
872-31-1 97%
5g
$14.00 2024-07-19

3-Bromothiophene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid
リファレンス
The photochemistry of thiophene S-oxides
Arima, Kazuya; et al, Photochemical & Photobiological Sciences, 2005, 4(10), 808-816

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium amide ,  Ammonium chloride
リファレンス
Reactions of halothiophenes with metal amides. Convenient preparation of β-bromothiophenes
Reinecke, Manfred G.; et al, Journal of Organic Chemistry, 1971, 36(18), 2690-2

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Water
リファレンス
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  cooled; 3 h, 60 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Water ;  9 h, reflux
リファレンス
Synthesis of (3-alkylthio)thiophenes
Huang, Jin-Bo; et al, Yingyong Huaxue, 2007, 24(1), 105-107

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ethyl bromide ,  Hydrochloric acid Solvents: Diethyl ether ,  Water
リファレンス
Nitrothienols and halogenated nitrothiophenes
Hurd, Charles D.; et al, Journal of the American Chemical Society, 1952, 74, 2965-70

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Acetic acid ,  Silver carbonate Solvents: DMSO-d6 ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids
Lu, Pengfei; et al, Organic Letters, 2009, 11(24), 5710-5713

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  6 h, reflux
1.2 Reagents: Water Solvents: Water
リファレンス
Synthesis and antimicrobial activity of some halo derivatives of thiophene
Bardia, Rahul; et al, Asian Journal of Chemistry, 2004, 16(1), 511-512

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Pyridine
リファレンス
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Water
リファレンス
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Copper oxide (CuO) ,  Sodium iodide Solvents: Ethanol ,  1,4-Dioxane
2.1 Reagents: Butyllithium ,  Water
リファレンス
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Diethyl ether ,  Water ;  3.5 h, 22 °C; 19 h, 22 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Zinc Solvents: Acetic acid ,  Water ;  30 min, rt → reflux; reflux → rt
1.4 Solvents: Acetic acid ;  3 h, rt; 4 h, rt → reflux
リファレンス
Synthesis of poly(thiophene-alt-pyrrole) from a difunctionalized thienylpyrrole by Kumada polycondensation
He, Lu-Ying; et al, Tetrahedron, 2015, 71(33), 5399-5406

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; et al, Angewandte Chemie, 2020, 59(42), 18717-18722

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Trioctylmethylammonium chloride ,  (T-4)-Bis(acetato-κO,κO′)lead Solvents: Dichloromethane
リファレンス
Selective debromination of thiophene derivatives by electrochemical reduction
Dapperheld, S.; et al, Synthesis, 1990, (5), 403-5

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Pyridine
リファレンス
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; et al, Angewandte Chemie, 2020, 59(42), 18717-18722

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Mercuric acetate Solvents: Acetic acid ;  4 h, reflux
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  6 h, reflux
2.2 Reagents: Water Solvents: Water
リファレンス
Synthesis and antimicrobial activity of some halo derivatives of thiophene
Bardia, Rahul; et al, Asian Journal of Chemistry, 2004, 16(1), 511-512

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  rt → 0 °C; 4.5 h, 0 °C; 3.5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.3 Reagents: Acetic acid ,  Zinc Solvents: Water ;  8 h, reflux
リファレンス
Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin
Wang, Ming-Zhong; et al, Journal of Agricultural and Food Chemistry, 2009, 57(17), 7912-7918

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Chloramine-T ,  Sodium bromide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
リファレンス
Synthesis of Organic Bromides via Organotrifluoroborates
Kabalka, George W.; et al, Organometallics, 2004, 23(19), 4519-4521

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Methanol
リファレンス
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

ごうせいかいろ 20

はんのうじょうけん
リファレンス
A process for the preparation of 3-bromothiophene derivatives as intermediates for agrochemicals and pharmaceuticals
, Japan, , ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Sodium methoxide
リファレンス
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Sodium methoxide
リファレンス
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid ,  Thiophene ;  3 h, reflux
リファレンス
Enantioselective Chalcogeno-Baylis-Hillman Reaction of Arylaldehydes with MVK and Acrylates Catalyzed by Chiral Thiepin-TiCl4 Complex
Yin, Yan; et al, Chinese Journal of Chemistry, 2014, 32(4), 365-369

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water ;  heated
リファレンス
Zinc
Knochel, Paul; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-17

3-Bromothiophene Raw materials

3-Bromothiophene Preparation Products

3-Bromothiophene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:872-31-1)3-Bromothiophene
注文番号:2448541
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:05
価格 ($):discuss personally

3-Bromothiophene 関連文献

3-Bromothiopheneに関する追加情報

Professional Introduction to 3-Bromothiophene (CAS No. 872-31-1)

3-Bromothiophene, with the chemical formula C4H3BrS, is a significant heterocyclic compound widely recognized in the field of organic synthesis and pharmaceutical development. This compound is characterized by a thiophene ring substituted with a bromine atom at the 3-position, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique structural properties of 3-Bromothiophene contribute to its versatility in medicinal chemistry, enabling its use in the development of novel therapeutic agents.

The chemical structure of 3-Bromothiophene consists of a five-membered aromatic ring containing sulfur, with a bromine atom attached to one of the carbon atoms. This substitution pattern imparts distinct reactivity, making it a preferred building block for constructing more complex molecules. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.

In recent years, 3-Bromothiophene has garnered considerable attention due to its role in synthesizing pharmacologically relevant compounds. For instance, researchers have leveraged this intermediate to develop thiophene-based derivatives with antimicrobial and anti-inflammatory properties. The compound's ability to serve as a scaffold for diverse molecular architectures has been instrumental in creating innovative therapeutic strategies.

A notable application of 3-Bromothiophene lies in the synthesis of thiophene-derivative drugs that target neurological disorders. Studies have demonstrated its utility in generating small molecules that modulate neurotransmitter receptors, offering potential treatments for conditions such as epilepsy and Alzheimer's disease. The bromine substituent facilitates further chemical modifications, enabling the tuning of pharmacokinetic and pharmacodynamic profiles to optimize drug efficacy.

The industrial significance of CAS No. 872-31-1, or 3-Bromothiophene, is further underscored by its use in agrochemical research. Researchers have explored its derivatives as intermediates for developing novel pesticides and herbicides. The structural motif of thiophene is known to enhance binding affinity to biological targets, making it an attractive scaffold for crop protection agents.

In the realm of material science, 3-Bromothiophene has been investigated for its potential in creating advanced electronic materials. Its conjugated system makes it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. By incorporating this compound into polymer matrices, scientists aim to develop more efficient and sustainable optoelectronic devices.

The synthesis of CAS No. 872-31-1, or 3-Bromothiophene, typically involves bromination reactions on thiophene or its derivatives. Advances in catalytic systems have improved the selectivity and yield of these processes, making large-scale production more feasible. Such developments are crucial for meeting the growing demand for this versatile intermediate in pharmaceutical and chemical industries.

Ethical considerations are also integral to the research involving 3-Bromothiophene. Ensuring sustainable practices in its synthesis and application is essential to minimize environmental impact while maximizing therapeutic benefits. Collaborative efforts between academia and industry are vital in driving innovation that aligns with green chemistry principles.

The future prospects of 3-Bromothiophene are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even more pivotal role in drug discovery and material science. Continued investment in research will be key to unlocking its full potential.

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